Cyclopentyl methyl ether

Catalog No.
S794686
CAS No.
5614-37-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyl methyl ether

CAS Number

5614-37-9

Product Name

Cyclopentyl methyl ether

IUPAC Name

methoxycyclopentane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3

InChI Key

SKTCDJAMAYNROS-UHFFFAOYSA-N

SMILES

COC1CCCC1

Canonical SMILES

COC1CCCC1

Green Solvent for Organic Synthesis:

CPME has gained significant attention as a promising and eco-friendly alternative to traditional solvents commonly used in organic synthesis []. Its advantages include:

  • Low toxicity: Compared to many conventional solvents, CPME exhibits lower acute and subchronic toxicity, with minimal mutagenic and skin sensitization potential [].
  • Biodegradability: CPME readily undergoes biodegradation, minimizing environmental impact [].
  • Wide applicability: CPME functions effectively in various reactions, including Grignard reactions, Suzuki coupling, Buchwald amination, metal reductions, and reactions involving strong bases and Lewis acids [].
  • Easy separation and recovery: Due to its high hydrophobicity, CPME easily separates from water, facilitating its recovery and reducing solvent emissions [].

Potential in Biotechnology and Biorefineries:

Beyond organic synthesis, research explores CPME's potential in biotechnology and biorefineries due to its:

  • Compatibility with biological systems: CPME shows promise as a solvent or co-solvent in biotransformations, exhibiting minimal harm to enzymes and microorganisms [].
  • Applicability in biorefinery processes: Its suitability for furan synthesis and as an extractive agent in liquid-liquid separations makes it valuable in biorefineries focused on converting biomass into biofuels and other bio-based products [].

Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, is a hydrophobic ether solvent gaining traction in scientific research []. Unlike traditional ethers like tetrahydrofuran (THF), CPME offers several advantages, including lower peroxide formation, wider stability under acidic and basic conditions, and a narrower explosion range []. This makes it a safer and more environmentally friendly alternative for various laboratory applications [].


Molecular Structure Analysis

CPME has a simple molecular structure with the formula C6H12O. It consists of a five-membered cyclopentane ring attached to a methoxy group (CH3O) through an ether linkage (C-O-C). This structure contributes to its key features:

  • Hydrophobicity: The cyclopentane ring creates a non-polar region, while the methoxy group offers a slightly polar domain. This combination results in a relatively low water solubility (0.011 g/g) but good compatibility with non-polar organic compounds [].
  • Cyclic Structure: The cyclic nature of the molecule can influence its reactivity compared to linear ethers. The ring may restrict conformational flexibility, potentially affecting interactions with other molecules [].

Chemical Reactions Analysis

Synthesis

The specific synthesis of CPME is not typically disclosed by commercial suppliers due to proprietary reasons. However, scientific literature suggests potential routes involving the reaction of cyclopentanol with dimethyl sulfate or chloromethane, followed by purification [].

Reactions as a Solvent

CPME finds application as a solvent in various organic reactions due to its favorable properties [, ]. Here are some examples:

  • Nucleophilic Substitutions: CPME effectively solvates ionic species involved in nucleophilic substitution reactions of alcohols and amines [].
  • Lewis Acid Mediated Reactions: Reactions like Beckmann rearrangement and Friedel-Crafts reactions can be conducted in CPME due to its compatibility with Lewis acids [].
  • Organometallic and Basic Reactions: CPME is suitable for reactions involving organometallic reagents (Grignard reaction) and strong bases (Claisen condensation) [].
  • Other Reactions: Reduction/oxidation reactions and those involving transition metal catalysts can also benefit from CPME's solvating properties [].

Physical And Chemical Properties Analysis

  • Melting Point: Not reported (liquid at room temperature) [].
  • Boiling Point: 106 °C (223 °F) [].
  • Density: 0.8630 g/cm3 (20 °C) [].
  • Solubility:
    • Water: 0.011 g/g [].
    • Miscible with most organic solvents [].
  • Stability:
    • Low peroxide formation compared to THF [].
    • Relatively stable under acidic and basic conditions [].
    • Narrow explosion range compared to other ethers [].

Mechanism of Action (Not Applicable)

CPME primarily functions as a solvent and does not exhibit a specific mechanism of action in biological systems.

  • Flammability: Flammable liquid with a flash point of 36 °C (97 °F) [].
  • Toxicity: Limited data available on specific toxicity. However, it is recommended to handle it with standard laboratory precautions for organic solvents, including proper ventilation, gloves, and eye protection [].
  • Environmental Impact: Considered a greener alternative to traditional ethers due to lower vapor pressure and easier waste disposal [].

Physical Description

Liquid

XLogP3

1.3

UNII

4067E5GBKB

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (30.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (64.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5614-37-9

Wikipedia

Cyclopentyl methyl ether

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclopentane, methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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